(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride
Description
“(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride” is a chemical compound with the molecular formula C5H6ClF3N4O2 . It is used in proteomics research .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been extensively studied. Various methods have been developed, including chemical and enzymatic methods . A novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid has been reported, which features an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis
The molecular structure of “(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride” consists of a five-membered aromatic azole chain, with two carbon and three nitrogen atoms . The molecular weight of this compound is 210.11 .Chemical Reactions Analysis
Triazole compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride” include its molecular formula C5H6ClF3N4O2 and molecular weight 210.11 .properties
IUPAC Name |
2-[5-amino-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4O2.ClH/c6-5(7,8)3-10-4(9)12(11-3)1-2(13)14;/h1H2,(H,13,14)(H2,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUVMIWZNBADKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=NC(=N1)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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